molecular formula C14H16N2O2S B2917422 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 536732-07-7

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2917422
CAS No.: 536732-07-7
M. Wt: 276.35
InChI Key: LPIJYBYZTAEGKV-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring and a butanamide side chain

Biochemical Analysis

Biochemical Properties

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound exhibits inhibitory activity against AChE, suggesting its potential role in modulating cholinergic signaling .

Cellular Effects

The effects of this compound on cells are largely attributed to its interaction with AChE. By inhibiting AChE, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on AChE. It binds to AChE, leading to a decrease in the enzyme’s activity. This can result in changes in cholinergic signaling and potentially impact gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on AChE activity have been observed over time. The compound exhibits stable inhibitory activity against AChE, suggesting its potential for long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole ring.

    Formation of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the methoxyphenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole or methoxyphenyl derivatives.

Scientific Research Applications

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can be compared with other similar compounds, such as:

    N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide side chain instead of butanamide.

    N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]propionamide: Similar structure but with a propionamide side chain.

    N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide side chain.

The uniqueness of this compound lies in its specific combination of the methoxyphenyl group, thiazole ring, and butanamide side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-5-13(17)16-14-15-12(9-19-14)10-6-4-7-11(8-10)18-2/h4,6-9H,3,5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJYBYZTAEGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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